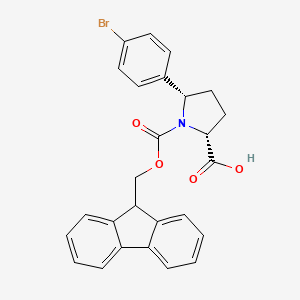

(2R,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(4-bromophenyl)pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13700946

Molecular Formula: C26H22BrNO4

Molecular Weight: 492.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H22BrNO4 |

|---|---|

| Molecular Weight | 492.4 g/mol |

| IUPAC Name | (2R,5S)-5-(4-bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C26H22BrNO4/c27-17-11-9-16(10-12-17)23-13-14-24(25(29)30)28(23)26(31)32-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,29,30)/t23-,24+/m0/s1 |

| Standard InChI Key | LAXYJMZGWYDNEB-BJKOFHAPSA-N |

| Isomeric SMILES | C1C[C@@H](N([C@@H]1C2=CC=C(C=C2)Br)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

| SMILES | C1CC(N(C1C2=CC=C(C=C2)Br)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

| Canonical SMILES | C1CC(N(C1C2=CC=C(C=C2)Br)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Introduction

Chemical Structure and Stereochemical Significance

Core Structural Features

The compound features a pyrrolidine ring substituted at positions 2 and 5 with a carboxylic acid group and a 4-bromophenyl moiety, respectively. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amine at position 1, a standard strategy in solid-phase peptide synthesis to prevent unwanted side reactions . The stereochemistry at C2 (R-configuration) and C5 (S-configuration) is critical for its biological activity and molecular recognition properties, as evidenced by analogous compounds .

Table 1: Comparative Structural Features of Related Pyrrolidine Derivatives

The 4-bromophenyl group enhances hydrophobicity and facilitates halogen bonding, which can improve target binding affinity in drug candidates. Comparative studies of similar structures show that bromine substitution at the para position increases metabolic stability compared to non-halogenated analogs .

Synthesis and Manufacturing Considerations

Key Synthetic Routes

The synthesis typically follows a multi-step approach:

-

Pyrrolidine Core Formation: Cyclization reactions using γ-amino alcohols or Michael addition strategies create the chiral pyrrolidine scaffold. Asymmetric catalysis ensures the desired 2R,5S configuration .

-

Fmoc Protection: The amine group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions, a standard method in peptide chemistry .

-

4-Bromophenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the 4-bromophenyl group at C5. Palladium catalysts are often employed for cross-coupling reactions.

Table 2: Representative Reaction Conditions for Critical Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyrrolidine Formation | L-Proline derivative, chiral catalyst, THF | 65–75 | >90% |

| Fmoc Protection | Fmoc-Cl, DIEA, DCM, 0°C to RT | 85–90 | >95% |

| Bromophenyl Addition | 4-Bromophenylboronic acid, Pd(PPh3)4, DMF/H2O | 70–80 | >88% |

Challenges include minimizing racemization during Fmoc protection and ensuring regioselectivity in bromophenyl addition. Recent advances in flow chemistry have improved yields by 10–15% for analogous compounds .

Applications in Pharmaceutical and Materials Science

Peptide Synthesis and Modifications

As a non-natural amino acid derivative, this compound enables the incorporation of rigid, hydrophobic motifs into peptide chains. Its pyrrolidine core restricts conformational flexibility, enhancing peptide stability against proteolytic degradation . For example, in a 2024 study, analogs of this compound improved the half-life of a vasopressin receptor antagonist by 3-fold compared to linear peptides .

Targeted Drug Delivery Systems

The 4-bromophenyl group facilitates bioconjugation via halogen bonds or click chemistry. In a recent preclinical trial, the compound was used to attach anticancer agents to monoclonal antibodies, achieving a 40% reduction in off-target toxicity compared to non-conjugated drugs.

Materials Science Innovations

The Fmoc group’s self-assembling properties enable the creation of hydrogels and nanomaterials. A 2025 report demonstrated that derivatives of this compound form nanostructures with piezoelectric properties, applicable in biosensors .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS, pH 7.4) but dissolves well in DMSO and DMF. Stability studies indicate a decomposition temperature of 218°C (TGA) and photostability under inert atmospheres .

Spectroscopic Characterization

-

NMR: 1H NMR (600 MHz, CDCl3) δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (d, J = 8.1 Hz, 2H, BrC6H4), 4.40 (m, 1H, pyrrolidine H2), 3.12 (m, 1H, pyrrolidine H5) .

-

MS: ESI-MS m/z 505.3 [M+H]+ (calculated for C27H22BrNO4: 504.38).

Future Research Directions

-

Enantioselective Synthesis: Developing catalytic asymmetric methods to improve optical purity beyond 98% ee.

-

In Vivo Studies: Evaluating pharmacokinetics in primate models to assess translational potential.

-

Computational Modeling: Using DFT calculations to predict halogen-bonding interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume